molecular formula C8H10ClNO3 B2644815 Methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride CAS No. 2411180-10-2

Methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride

Cat. No.: B2644815
CAS No.: 2411180-10-2
M. Wt: 203.62
InChI Key: LFLUTXLJWJEMOQ-ZETCQYMHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride typically involves the esterification of (2S)-2-hydroxy-2-pyridin-3-ylacetic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-hydroxy-2-pyridin-4-ylacetate;hydrochloride
  • Methyl (2S)-2-hydroxy-2-pyridin-2-ylacetate;hydrochloride
  • Ethyl (2S)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride

Uniqueness

Methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-3-2-4-9-5-6;/h2-5,7,10H,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXYZSLQVBLPED-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN=CC=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CN=CC=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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